Tetraethyl 2,2'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate
Description
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with dimethyl groups and ester functionalities. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5-dimethylphenyl]methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-7-29-21(25)19(22(26)30-8-2)13-17-11-16(6)18(12-15(17)5)14-20(23(27)31-9-3)24(28)32-10-4/h11-12,19-20H,7-10,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMGEPRWVNOQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1C)CC(C(=O)OCC)C(=O)OCC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate typically involves esterification reactions. One common method includes the reaction of 2,5-dimethylbenzene-1,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities. Advanced purification techniques such as distillation and recrystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-dimethylbenzene-1,4-dicarboxylic acid.
Reduction: Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]diol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The benzene ring’s substitution pattern influences the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl 2,2’-[(benzene-1,4-diyl)dimethanediyl]dipropanedioate
- Tetraethyl 2,2’-[(2,4-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate
Uniqueness
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate is unique due to the specific positioning of the dimethyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This unique structure makes it a valuable compound for targeted research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
